molecular formula C24H26N4O3 B2858004 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879584-94-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2858004
CAS No.: 879584-94-8
M. Wt: 418.497
InChI Key: LATDHIWKIFPLBN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective small-molecule inhibitor of Src family kinases (SFKs), with particular activity against Fyn and c-Src. Its primary research value lies in probing the role of these non-receptor tyrosine kinases in cellular signaling pathways. SFKs are implicated in a diverse array of critical biological processes, including cell proliferation, differentiation, survival, and migration. Consequently, this compound is a valuable tool for investigating pathological conditions driven by aberrant SFK signaling. In neuroscience research, it has been utilized to study the role of Fyn in neurodegenerative disease models, including Alzheimer's disease, where Fyn kinase interacts with amyloid-β oligomers and tau, contributing to synaptic dysfunction and cognitive deficits (Hyperlink: https://pubmed.ncbi.nlm.nih.gov/16177002/). Furthermore, due to the established role of SFKs in cancer progression, metastasis, and angiogenesis, this inhibitor serves as a key pharmacological agent in oncology research to dissect mechanisms of tumorigenesis and to explore potential therapeutic strategies (Hyperlink: https://www.nature.com/articles/s41388-020-01553-z). Its mechanism of action involves competitive binding at the ATP-binding site of the target kinases, thereby preventing phosphorylation of downstream substrates and effectively blocking the associated signal transduction cascades. This makes it an essential compound for researchers aiming to understand and modulate SFK-driven cellular events in a controlled experimental setting.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(27-16)19(15-26-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATDHIWKIFPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo-pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3. It features a complex structure that includes multiple methoxy groups and a pyrazolo-pyrimidine core, which are crucial for its biological activity. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC21H25N3O3
Molecular Weight365.45 g/mol
CAS NumberNot specified
SMILES RepresentationCOC1=CC=CC=C1CCN(CC)C(=O)C2=CN(C(=O)C(=C2N=C(N)C))C

Biological Activity Overview

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities, including:

  • Antitumor Effects : Several studies have demonstrated that pyrazolo-pyrimidines can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, derivatives have shown efficacy against BRAF(V600E) and EGFR kinases .
  • Anti-inflammatory Properties : The anti-inflammatory activity of these compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB pathways .
  • Antimicrobial Activity : Some derivatives have displayed notable antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances lipophilicity and can improve bioavailability.
  • Pyrazolo-Pyrimidine Core : This core structure is essential for interacting with target enzymes and receptors, facilitating its pharmacological effects.
  • Alkyl Chain : The ethyl chain linking the phenolic moiety plays a critical role in maintaining the compound's spatial orientation necessary for biological activity.

Antitumor Activity

A study published in Molecules examined a series of pyrazolo-pyrimidine derivatives, including the target compound. It reported significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory Effects

In vivo experiments demonstrated that this compound reduced inflammation markers in a murine model of arthritis. The downregulation of TNF-alpha and IL-6 was observed, indicating its potential as an anti-inflammatory agent.

Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of similar pyrazolo derivatives against Staphylococcus aureus and Candida albicans, suggesting that modifications to the core structure could enhance efficacy against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
  • Pyrazolo[1,5-a]pyrimidine (Target Compound) : Features a fused pyrazole-pyrimidine core. Substituents at positions 3, 5, and 7 dictate target selectivity and bioavailability.
  • Triazolo[1,5-a]pyrimidine () : Replaces the pyrazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity. For example, compound 23 () shows inhibition of dihydroorotate dehydrogenase (DHODH) with a 5-methyl and 4-trifluoromethoxyphenyl group, achieving a molecular weight of 310.1 g/mol .
Pyrrolo[2,3-d]pyrimidine ()
  • This structural difference may enhance DNA intercalation but reduce metabolic stability compared to pyrazolo cores .
Position 3 Substituents
  • Comparison with 3-(4-Fluorophenyl) () : Compounds 47–51 () feature 3-(4-fluorophenyl) groups, which are electron-withdrawing. These derivatives exhibit anti-mycobacterial activity (MIC values: 0.5–2 µg/mL), suggesting fluorophenyl groups improve target binding in hydrophobic environments .
Position 5 Substituents
  • Target Compound : 5-Methyl group contributes to steric bulk without significantly altering electronic properties.
  • Comparison with 5-Phenyl () : Compounds 47–51 () have 5-phenyl groups, increasing molecular weight and lipophilicity (e.g., compound 47 : MW 409.17 g/mol, LogP ~3.5). This enhances mycobacterial membrane penetration but may reduce solubility .
N-Substituent Side Chain
  • Target Compound : The 3,4-dimethoxyphenethylamine side chain provides hydrogen-bonding sites (methoxy oxygen) and aromatic stacking interactions.
  • Comparison with Pyridinylmethyl Side Chains () : Compounds 47–51 () and 2-ethyl-5-methyl-N-(pyridin-2-ylmethyl) () utilize pyridine-based side chains, which introduce basic nitrogen atoms for salt formation and improved water solubility .
Anti-Mycobacterial Activity
  • Compounds : Derivatives with 3-(4-fluorophenyl) and pyridinylmethyl side chains (e.g., 47 , 49 ) show MIC values of 0.5–1 µg/mL against Mycobacterium tuberculosis, attributed to optimized lipophilicity (LogP 3.0–4.0) and target enzyme inhibition .
  • Target Compound : Predicted activity may depend on the balance between its 2-methoxyphenyl (polar) and 3,4-dimethoxyphenethyl (moderately lipophilic) groups.
Enzyme Inhibition
  • Triazolopyrimidines () : Compound 23 () inhibits DHODH with IC₅₀ < 100 nM, driven by the trifluoromethoxy group’s electronegativity .
  • Target Compound : The absence of strong electron-withdrawing groups may limit enzyme inhibition but could favor alternative targets like kinases or GPCRs.

Physicochemical Properties

Property Target Compound Compound Compound 47
Molecular Weight ~450 g/mol (estimated) 493.5 g/mol 409.17 g/mol
LogP (Predicted) ~3.2 ~4.1 (trifluoromethyl) ~3.5
Hydrogen Bond Donors 2 (amine NH, methoxy O) 1 (amine NH) 1 (amine NH)
Key Substituents 3-(2-MeOPh), 5-Me, N-sidechain 3-Ph, 2-CF₃, N-sidechain 3-(4-FPh), 5-Ph, N-sidechain

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions starting with the pyrazolo[1,5-a]pyrimidine core. A typical approach includes:

  • Step 1 : Cyclization of precursors (e.g., substituted pyrazole amines and ketones) using polar aprotic solvents like DMF or dichloromethane.
  • Step 2 : Functionalization of the core with methoxyphenyl groups via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Introduction of the dimethoxyphenylethyl amine side chain using reductive amination or alkylation. Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization), use triethylamine as a base catalyst, and monitor purity via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • HPLC/MS : Quantify purity (>95%) and confirm molecular weight (e.g., C₂₅H₂₈N₄O₃, MW 448.5 g/mol).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) or microbial strains using IC₅₀ determination.
  • Enzyme inhibition : Target kinases (e.g., EGFR, CDKs) or bacterial enzymes (e.g., DNA gyrase) with fluorometric assays.
  • Positive controls : Compare with structurally similar pyrazolo-pyrimidines (e.g., 3-(4-fluorophenyl) derivatives with known anticancer activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

Substituent PositionFunctional GroupBiological Activity Trend
3-position2-methoxyphenylEnhanced kinase inhibition vs. 4-fluorophenyl analogs
7-amine side chainDimethoxyphenylethylImproved solubility but reduced metabolic stability
Methodology : Synthesize analogs (e.g., 3-chloro or 3-fluoro derivatives) and compare via dose-response assays.

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR PDB: 1M17).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR models : Corrogate electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite identification : Use hepatocyte incubations to detect CYP450-mediated oxidation of methoxy groups.
  • Formulation adjustments : Improve bioavailability via PEGylation or nanoemulsion .

Q. What experimental approaches identify primary biological targets?

  • Chemical proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS.
  • Kinase profiling : Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 knockout : Validate targets by assessing resistance in edited cell lines .

Q. How can solubility challenges be addressed during formulation?

  • Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO for cell assays).
  • Salt formation : Convert the free base to a hydrochloride salt.
  • Amorphous solid dispersion : Combine with polymers (e.g., HPMCAS) to inhibit crystallization .

Q. What methodologies assess metabolic stability for preclinical development?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound decay.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Reactive metabolite detection : Trapping studies with glutathione or KCN to identify toxic intermediates .

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